(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Overview
Description
Typically, this would include the compound’s systematic name, its molecular formula, and its structure, including any functional groups.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis of Enantiopure Antagonists at NMDA Receptors
A structural study has characterized diastereomeric amino acid derivatives as intermediates in the synthesis of novel NMDA receptor antagonists. The configuration of the carbon binding the tert-butoxycarbonylamino moiety influences the molecular complexity and pharmacophoric parameters, making it comparable with those observed for NMDA receptor antagonism. This research provides insights into the potential use of such compounds in developing drugs targeting NMDA receptors, which are critical in neurological processes and diseases (Bombieri et al., 2005).
Synthesis of Dihydroisoxazole Derivatives
Enantiopure dihydroisoxazole derivatives and their precursors have been synthesized and structurally characterized, providing valuable information on their molecular geometry and intermolecular interactions. These compounds are investigated for their NMDA activity, contributing to the development of new pharmacological agents (Meneghetti et al., 2006).
Cyclization of N, O-DiBoc Beta-Keto Hydroxamic Acids
A novel and versatile methodology has been presented for synthesizing 5-substituted 3-isoxazolols without byproduct formation. This research demonstrates a three-step procedure converting carboxylic acid derivatives into acyl Meldrum's acids, leading to N, O-diBoc-protected beta-keto hydroxamic acids and subsequently to the targeted isoxazolols. This process highlights the compound's role in innovative synthetic routes for producing isoxazolol derivatives (Sørensen et al., 2000).
Amide Coupling Processes
Investigations into the rearrangement of active ester intermediates during HOBt/EDC amide coupling have identified compounds of interest, including tert-butoxycarbonylamino derivatives. These findings contribute to understanding the chemical behavior of these compounds in peptide coupling reactions and the optimization of synthetic processes (Mahmoud et al., 2005).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
properties
IUPAC Name |
5-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHGGWCQRZOIQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723207 | |
Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid | |
CAS RN |
893842-76-7 | |
Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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